![molecular formula C12H9ClO2S2 B071861 Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate CAS No. 175202-88-7](/img/structure/B71861.png)
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate
Overview
Description
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenylthio group attached to the thiophene ring, making it a valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis.
Introduction of the Chlorophenylthio Group: The chlorophenylthio group can be introduced via a nucleophilic substitution reaction.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated thiophene derivatives.
Scientific Research Applications
Scientific Research Applications
1. Organic Chemistry:
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate is primarily used as an intermediate in organic synthesis. It can undergo various reactions, including:
- Oxidation to form sulfoxides or sulfones.
- Reduction to yield thiol or thioether derivatives.
- Substitution reactions involving the chlorophenyl group.
2. Biological Studies:
The compound has shown promise in biological research, particularly in:
- Enzyme Inhibition Studies: It can interact with specific enzymes, potentially inhibiting their activity.
- Anticancer Activity: Preliminary studies indicate that thiophene derivatives can exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapeutics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. Its unique structure allows it to interact with multiple targets, making it a versatile molecule in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Uniqueness
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate stands out due to the presence of the chlorophenylthio group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl 4-[(4-chlorophenyl)thio]thiophene-3-carboxylate, with the CAS number 175202-88-7, is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₉ClO₂S₂
- Molecular Weight : 284.78 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring substituted with a chlorophenyl thio group and a carboxylate moiety, which is crucial for its biological activities.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound, demonstrating significant efficacy against various pathogens.
In Vitro Studies
- Antibacterial Activity : The compound has shown notable antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 0.5 to 1.0 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : In antifungal assays, the compound effectively inhibited the growth of fungi such as Candida albicans, with MIC values around 0.75 mg/mL .
Table: Antimicrobial Efficacy of this compound
Pathogen | Activity Type | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | Bacterial | 0.5 |
Escherichia coli | Bacterial | 1.0 |
Candida albicans | Fungal | 0.75 |
Anticancer Potential
Research has also highlighted the anticancer properties of this compound.
The compound's anticancer activity is believed to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of cell cycle regulators and apoptotic markers .
Case Studies
- Breast Cancer : A study demonstrated that the compound reduced the viability of breast cancer cells (MCF-7 line) by approximately 60% at a concentration of 50 µM after 48 hours .
- Lung Cancer : Another investigation indicated that this compound exhibited significant cytotoxicity against lung cancer cells (A549), with an IC50 value of around 30 µM .
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial : Effective against a range of bacteria and fungi.
- Anticancer : Induces apoptosis in various cancer cell lines.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfanylthiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2S2/c1-15-12(14)10-6-16-7-11(10)17-9-4-2-8(13)3-5-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQCQSYIJGCNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1SC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381198 | |
Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175202-88-7 | |
Record name | Methyl 4-[(4-chlorophenyl)sulfanyl]thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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